5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde
Description
Significance of 1H-Pyrazole Derivatives in Contemporary Chemical Research
1H-pyrazole derivatives are a class of compounds that have garnered significant attention in contemporary chemical research due to their wide-ranging applications. enamine.net The pyrazole (B372694) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of approved drugs. nih.gov The unique electronic properties and the ability of the pyrazole ring to participate in various chemical interactions have made it a valuable component in the design of new therapeutic agents. enamine.net
The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its physicochemical and biological properties. This has led to the development of pyrazole derivatives with a broad spectrum of pharmacological activities. nih.gov In addition to their medicinal applications, pyrazole derivatives are also utilized in the agrochemical industry as herbicides and insecticides. chemimpex.com Their diverse applications underscore the importance of ongoing research into the synthesis and properties of novel functionalized pyrazole scaffolds.
Rationale for Investigating 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde
The specific chemical compound, this compound, is a subject of interest due to its unique combination of functional groups. The presence of a cyclopropyl (B3062369) group at the 5-position is noteworthy as this moiety is known to introduce conformational rigidity and can influence the metabolic stability and binding affinity of a molecule. The propyl group at the 1-position modulates the lipophilicity of the compound, which can be a critical factor in its behavior in biological systems.
Furthermore, the carbaldehyde (formyl) group at the 4-position is a versatile synthetic handle. evitachem.com It can readily participate in a wide array of chemical transformations, allowing for the further elaboration of the pyrazole scaffold into more complex molecules. This makes this compound a valuable intermediate for the synthesis of libraries of novel pyrazole derivatives for screening in drug discovery and agrochemical research programs. chemimpex.commdpi.com
Below are the key properties of this compound:
| Property | Value |
| CAS Number | 1006496-47-4 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | This compound |
Historical Context of Pyrazole-4-carbaldehyde Synthesis and Reactivity
The synthesis of pyrazoles dates back to the late 19th century, with the first preparations involving the condensation of 1,3-dicarbonyl compounds with hydrazines. enamine.net Over the decades, a multitude of synthetic methods have been developed to access a wide variety of substituted pyrazoles. nih.gov
A significant advancement in the functionalization of the pyrazole ring was the application of the Vilsmeier-Haack reaction. nih.gov This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like dimethylformamide), is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings. nih.gov The application of the Vilsmeier-Haack reaction to pyrazole substrates provided a direct and efficient route to pyrazole-4-carbaldehydes. evitachem.com
The general mechanism of the Vilsmeier-Haack reaction involves the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the corresponding aldehyde. This method has proven to be highly versatile, allowing for the synthesis of a diverse range of pyrazole-4-carbaldehydes with various substituents on the pyrazole ring. chemimpex.comsigmaaldrich.com The reactivity of the resulting pyrazole-4-carbaldehydes has been extensively explored, with the aldehyde group serving as a key functional group for further synthetic transformations. umich.edu
Detailed Research Findings
A plausible synthetic route would start from a corresponding 1-propyl-5-cyclopropyl-1H-pyrazole precursor. Treatment of this precursor with a Vilsmeier reagent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would lead to the electrophilic formylation at the electron-rich 4-position of the pyrazole ring. evitachem.com Subsequent workup would yield the desired this compound.
The characterization of this compound would typically involve a suite of spectroscopic techniques. The expected data from these analyses, based on similar structures, are summarized below.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group protons, cyclopropyl group protons, the pyrazole ring proton, and a characteristic downfield signal for the aldehyde proton. |
| ¹³C NMR | Resonances for the carbons of the propyl and cyclopropyl groups, the pyrazole ring carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde, along with bands for C-H and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ). |
The reactivity of this compound is dominated by the chemistry of the aldehyde functional group. It is expected to undergo a variety of reactions common to aldehydes, including:
Oxidation to the corresponding carboxylic acid.
Reduction to the corresponding alcohol.
Reductive amination to form various amine derivatives.
Wittig reaction to form alkenes.
Condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.
These reactions highlight the utility of this compound as a versatile building block in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-12-10(8-3-4-8)9(7-13)6-11-12/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXFUNQEPPUAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223653 | |
| Record name | 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006496-47-4 | |
| Record name | 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006496-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Cyclopropyl 1 Propyl 1h Pyrazole 4 Carbaldehyde
Retrosynthetic Analysis of the 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde Framework
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection points are the bonds forming the pyrazole (B372694) ring and the C4-aldehyde bond.
One common strategy involves disconnecting the C4-aldehyde group, suggesting a late-stage formylation of a 5-cyclopropyl-1-propyl-1H-pyrazole precursor. This approach is advantageous as the pyrazole core can be synthesized first, followed by the introduction of the aldehyde functionality.
Alternatively, the pyrazole ring itself can be disconnected. This leads to two main retrosynthetic pathways based on the classical Knorr pyrazole synthesis. The first involves the disconnection of the N1-C5 and N2-C3 bonds, leading to a 1,3-dicarbonyl compound (or a synthetic equivalent) and propylhydrazine. The key precursor would be a cyclopropyl-substituted 1,3-dicarbonyl compound. The second pathway involves the disconnection of the N1-N2 and C3-C4 bonds, suggesting a reaction between a hydrazine (B178648) derivative and a β-enaminone or a similar three-carbon component with the cyclopropyl (B3062369) group already in place.
Direct Formylation Approaches for Pyrazole-4-carbaldehydes
Direct formylation of a pre-formed pyrazole ring is a widely used method for the synthesis of pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction is the most prominent among these techniques.
Vilsmeier-Haack Reaction Protocols for Pyrazole-4-carbaldehyde Formation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. organic-chemistry.orgresearchgate.net The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) on the C4 position of the pyrazole ring, which is the most nucleophilic site. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The reaction conditions are generally mild and the yields are often high, making it a preferred method for the synthesis of pyrazole-4-carbaldehydes. orgsyn.org For the synthesis of this compound, the precursor, 5-cyclopropyl-1-propyl-1H-pyrazole, would be treated with the Vilsmeier reagent. The reaction is typically carried out in an inert solvent, and the temperature can be varied to control the reaction rate. nih.govarkat-usa.org
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| 1-Aryl-3,5-dimethyl-1H-pyrazole | POCl₃, DMF | 90-120°C | 1-Aryl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Good | umich.edu |
| Hydrazones | POCl₃, DMF | Reflux | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | Good | nih.gov |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃, DMF | 70-120°C | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | Good | arkat-usa.org |
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is predominant, other formylation methods can also be employed. These include the Duff reaction, which uses hexamethylenetetramine, and the Reimer-Tiemann reaction, which involves chloroform (B151607) in a basic medium. However, these methods are often less efficient and less general for pyrazoles compared to the Vilsmeier-Haack reaction. Another approach involves the oxidation of a 4-methyl or 4-hydroxymethyl group on the pyrazole ring. This two-step process first requires the synthesis of the corresponding substituted pyrazole, which can then be oxidized using various reagents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂) to afford the aldehyde.
Cycloaddition and Cyclocondensation Routes to the 1H-Pyrazole Ring System
The construction of the pyrazole ring itself is a fundamental aspect of the synthesis of this compound. Cycloaddition and cyclocondensation reactions are the cornerstones of pyrazole synthesis.
Condensation Reactions of 1,3-Dicarbonyl Precursors with Hydrazines
The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.comresearchgate.netscilit.comresearchgate.net For the target molecule, this would involve the reaction of a cyclopropyl-containing 1,3-dicarbonyl compound with propylhydrazine.
The regioselectivity of this reaction is a crucial aspect, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two regioisomeric pyrazoles. The outcome is influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. Typically, the more reactive carbonyl group (often the one less sterically hindered or more electronically activated) reacts first with the more nucleophilic nitrogen of the hydrazine.
| 1,3-Dicarbonyl Compound | Hydrazine | Conditions | Product | Reference |
| Acetylacetone | Phenylhydrazine | Nano-ZnO catalyst | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |
| 1,3-Diketones | Arylhydrazine hydrochloride | Aprotic dipolar solvents | 1,3-Disubstituted pyrazoles | nih.gov |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 1,3,5-Substituted pyrazoles | nih.gov |
Multicomponent Reaction Strategies for Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. beilstein-journals.orgnih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazoles. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For the synthesis of the target molecule, a cyclopropyl-containing aldehyde or β-ketoester could be utilized in conjunction with propylhydrazine.
These reactions often proceed through a series of tandem steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. The use of catalysts can enhance the efficiency and selectivity of these reactions. beilstein-journals.org
Another MCR strategy involves the [3+2] cycloaddition of in situ generated nitrile imines with alkynes. This method allows for the rapid construction of the pyrazole core with a high degree of functional group tolerance. organic-chemistry.orgresearchgate.net
Formation from α,β-Alkynic Aldehydes and Hydrazines
A fundamental and versatile method for constructing the pyrazole ring system involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. In the context of synthesizing this compound, a plausible route begins with the reaction of an α,β-alkynic aldehyde with propylhydrazine.
The key starting materials for this synthesis would be 3-cyclopropylpropiolaldehyde and propylhydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the aldehyde group of 3-cyclopropylpropiolaldehyde with propylhydrazine. This is followed by an intramolecular cyclization, where the nucleophilic nitrogen of the hydrazine attacks the triple bond, leading to the formation of the pyrazole ring. This cyclization step establishes the core heterocyclic structure with the cyclopropyl group at the 5-position and the propyl group on one of the nitrogen atoms. Subsequent formylation at the 4-position would be required to yield the final product. The general mechanism for pyrazole formation from α,β-alkynic aldehydes and hydrazines is a well-established strategy in heterocyclic chemistry.
Optimization of Synthetic Conditions for this compound
The efficiency, yield, and environmental impact of synthesizing this compound can be significantly influenced by the chosen reaction conditions. Key areas of optimization include the method of activation (thermal vs. microwave), the catalyst system employed, and the solvent medium.
Conventional Thermal Activation vs. Accelerated Reaction Techniques (e.g., Microwave-Assisted Synthesis)
The synthesis of pyrazole-4-carbaldehydes, often achieved through the Vilsmeier-Haack reaction of hydrazones, provides a clear example of where reaction activation methods can be optimized.
Conventional Thermal Activation: Traditionally, these syntheses are conducted by heating the reaction mixture under reflux for several hours. While effective, this method can be time-consuming and energy-intensive. For instance, the Vilsmeier-Haack cyclization of hydrazones to form pyrazole-4-carbaldehydes typically requires heating at 60-70 °C for approximately 4 hours.
Microwave-Assisted Synthesis: In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. Microwave irradiation directly heats the reactants and solvent, leading to a rapid increase in temperature and pressure, which can significantly reduce reaction times and, in many cases, improve yields. Studies have shown that microwave-assisted Vilsmeier-Haack reactions can be completed in minutes rather than hours. This rapid heating can also minimize the formation of side products. The advantages of MAOS include not only shorter reaction times and increased yields but also align with the principles of green chemistry by reducing energy consumption.
A comparative overview of these two methods is presented in the table below:
| Parameter | Conventional Thermal Activation | Microwave-Assisted Synthesis |
| Reaction Time | Hours (e.g., 4-9 hours) | Minutes (e.g., 9-15 minutes) |
| Energy Input | Indirect and often inefficient | Direct and efficient coupling with molecules |
| Yield | Generally good | Often higher than conventional methods |
| Side Products | Potential for increased side product formation due to prolonged reaction times | Reduced potential for side products due to shorter reaction duration |
| Environmental Impact | Higher energy consumption | Lower energy consumption, aligning with green chemistry principles |
Catalyst Systems and Solvent Effects in Pyrazole Carbaldehyde Synthesis
Catalyst Systems: The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes. The Vilsmeier reagent, typically a complex of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃), acts as the catalyst and formylating agent. Variations of this reagent, for example, using oxalyl chloride or thionyl chloride in place of POCl₃, can also be employed. Beyond the Vilsmeier-Haack reaction, other catalytic systems can be utilized for pyrazole synthesis. Lewis acids and solid acid catalysts have been explored to promote the cyclocondensation reaction. For instance, sulfamic acid has been reported as a green and reusable catalyst for pyrazole synthesis. The use of such catalysts can offer advantages in terms of milder reaction conditions and easier work-up procedures.
Solvent Effects: The solvent plays a critical role in pyrazole synthesis, influencing reaction rates, yields, and even regioselectivity. In the Vilsmeier-Haack reaction, an excess of the amide (e.g., DMF) can serve as both a reactant and the solvent. Other solvents such as chloroform, toluene, and dioxane have also been used. The polarity of the solvent can significantly impact the reaction. Studies have shown that the use of protic solvents can favor the formation of one regioisomer, while aprotic solvents may lead to another. For example, in the synthesis of N-phenylpyrazoles, protic solvents have been shown to selectively yield one regioisomer, whereas aprotic solvents favored the formation of the other. The move towards "green chemistry" has also prompted research into more environmentally benign solvents. Water has been successfully used as a solvent for the synthesis of some pyrazole derivatives, often in the presence of a catalyst. Similarly, ethanol (B145695) is another commonly used and relatively green solvent. Solvent-free conditions, where the reactants are heated together in the absence of a solvent, represent another green alternative that can lead to faster reactions and simplified purification.
The selection of an appropriate catalyst and solvent system is therefore a key step in designing an optimized synthesis for this compound, balancing reaction efficiency with environmental considerations.
Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropyl 1 Propyl 1h Pyrazole 4 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural analysis of organic compounds, providing detailed information about the atomic arrangement within a molecule.
A thorough search of scientific literature did not yield any published one-dimensional NMR data (¹H, ¹³C, or ¹⁵N) for 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde. Such data would be essential for the definitive assignment of chemical shifts and for confirming the positions of the protons, carbons, and nitrogens within the molecular structure.
Two-dimensional NMR experiments are critical for establishing correlations between different nuclei, which in turn allows for the unambiguous determination of molecular connectivity and spatial relationships. Regrettably, no 2D NMR data (COSY, HSQC, HMBC, or NOESY) for this compound are available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a compound. While the theoretical molecular formula of this compound is C₁₀H₁₄N₂O, no experimental HRMS data has been published to verify this composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the various functional groups in a molecule through their characteristic vibrational frequencies. No experimental IR or Raman spectra for this compound have been reported in the available scientific literature.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound.
Chiroptical Spectroscopy (if applicable for cyclopropyl (B3062369) chirality)
Chiroptical spectroscopy is a set of techniques used to investigate the properties of chiral molecules. This compound is an achiral molecule as it lacks a stereogenic center and possesses a plane of symmetry. Therefore, chiroptical spectroscopy is not applicable to this compound.
Chemical Reactivity and Transformation of 5 Cyclopropyl 1 Propyl 1h Pyrazole 4 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group is a versatile handle for synthetic modifications, enabling access to a wide array of derivative compounds. Its electrophilic carbon atom readily reacts with nucleophiles, and the carbonyl group can undergo both oxidation and reduction.
The aldehyde group of 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The conversion of the aldehyde to 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is a common transformation. Various oxidizing agents can achieve this, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups. For pyrazole-4-carbaldehydes, strong oxidants are generally effective.
Reduction: The reduction of the aldehyde yields (5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methanol. This transformation is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are generally high-yielding and proceed under mild conditions.
Table 1: Representative Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | Aqueous base, heat |
| Reduction | Sodium borohydride (NaBH₄) | (5-Cyclopropyl-1-propyl-1H-pyrazol-4-yl)methanol | Methanol or Ethanol (B145695), 0 °C to RT |
The electrophilic carbon of the aldehyde is a prime target for nucleophiles. Condensation reactions, particularly with primary amines, are a hallmark of aldehyde chemistry, leading to the formation of imines, commonly known as Schiff bases. The reaction of this compound with various aromatic or aliphatic amines typically proceeds by refluxing the reactants in a suitable solvent like ethanol or methylene (B1212753) chloride, sometimes with the addition of a catalytic amount of acid. These pyrazole-based Schiff bases are significant in medicinal chemistry and as ligands in coordination chemistry.
Table 2: Schiff Base Formation
| Amine Reactant | Product (Schiff Base) | Typical Conditions |
|---|---|---|
| Aniline | N-((5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methylene)aniline | Ethanol, reflux |
| 4-Chloroaniline | N-((5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methylene)-4-chloroaniline | Methylene chloride, triethylamine, reflux |
| Benzylamine | N-((5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)methylene)-1-phenylmethanamine | Ethanol, reflux |
Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent examples.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction of this compound with a Wittig reagent would yield a 4-vinylpyrazole derivative. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. It offers several advantages, including the easy removal of the phosphate (B84403) byproduct and typically excellent selectivity for the (E)-alkene. This reaction is widely used for the stereocontrolled synthesis of alkenes and would be expected to convert this compound into its corresponding (E)-alkenyl derivatives with high selectivity.
Table 3: Olefination Reactions
| Reaction Type | Reagent | Product Example | Key Feature |
|---|---|---|---|
| Wittig | Methyltriphenylphosphonium bromide / Base | 5-Cyclopropyl-1-propyl-4-vinyl-1H-pyrazole | Forms C=C bond; stereoselectivity depends on ylide |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Base | Ethyl (E)-3-(5-cyclopropyl-1-propyl-1H-pyrazol-4-yl)acrylate | Generally provides high (E)-alkene selectivity |
Functionalization of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and while it is generally less reactive than benzene, it can undergo substitution reactions, particularly when activated. Palladium-catalyzed cross-coupling reactions are also a cornerstone for its functionalization.
In the pyrazole ring, the C4 position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution (EAS). However, in the target molecule, this position is already occupied by the formyl group. The formyl group is deactivating, making further EAS on the pyrazole ring challenging. Reactions like nitration or halogenation would require harsh conditions and may not be regioselective, potentially occurring on other available positions if forced. For pyrazoles in general, direct halogenation (e.g., with N-bromosuccinimide) preferentially occurs at the C4 position.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a leaving group, typically a halide (Cl, Br, I) or a triflate, must first be installed on the pyrazole ring. For instance, if a halogen were present at the C3 or C5 position of a pyrazole precursor, it could be readily functionalized.
Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures. A hypothetical 3-bromo-5-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde could react with an arylboronic acid to introduce an aryl group at the 3-position.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for forming C(sp²)-C(sp) bonds. This would allow the introduction of an alkynyl substituent onto the pyrazole ring.
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This could be used to introduce alkenyl groups onto a halogenated version of the pyrazole core.
Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Hypothetical Substrate | Coupling Partner | Potential Product |
|---|---|---|---|
| Suzuki | 3-Bromo-5-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | 5-Cyclopropyl-1-propyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
| Sonogashira | 3-Iodo-5-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | 5-Cyclopropyl-3-(phenylethynyl)-1-propyl-1H-pyrazole-4-carbaldehyde |
| Heck | 3-Bromo-5-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde | Styrene | 5-Cyclopropyl-1-propyl-3-((E)-styryl)-1H-pyrazole-4-carbaldehyde |
N-Alkylation and N-Acylation of the Pyrazole Nitrogen Atoms
For this compound, the pyrazole ring already possesses a propyl group at the N1 position. Therefore, further N-alkylation or N-acylation would lead to the formation of a quaternary pyrazolium (B1228807) salt. This reaction involves the attack of an alkylating or acylating agent on the N2 nitrogen atom, which bears a lone pair of electrons.
N-Alkylation: The N-alkylation of the N2 position to form a pyrazolium salt typically requires a reactive alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate (B86663) (e.g., dimethyl sulfate). The reaction proceeds via a nucleophilic attack of the N2 nitrogen on the electrophilic carbon of the alkylating agent. The presence of the electron-withdrawing carbaldehyde group at the C4 position can decrease the nucleophilicity of the pyrazole ring, potentially requiring more forcing reaction conditions (e.g., higher temperatures or stronger alkylating agents) compared to an unsubstituted pyrazole.
N-Acylation: Similarly, N-acylation at the N2 position can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. This would result in the formation of a pyrazolium cation with an N-acyl group. The reactivity would be influenced by the nature of the acylating agent and the reaction conditions.
The following interactive table summarizes the expected outcomes of N-alkylation and N-acylation reactions at the N2 position of this compound.
| Reagent | Product Type | General Reaction Conditions | Expected Observations |
| Methyl iodide (CH₃I) | N2-methylated pyrazolium iodide | Heating in a polar aprotic solvent (e.g., acetonitrile, DMF) | Formation of a salt, which may precipitate from the reaction mixture. |
| Ethyl bromide (CH₃CH₂Br) | N2-ethylated pyrazolium bromide | Reflux in a suitable solvent | Slower reaction rate compared to methyl iodide due to increased steric hindrance. |
| Acetyl chloride (CH₃COCl) | N2-acetylated pyrazolium chloride | In the presence of a non-nucleophilic base (e.g., pyridine) at low to ambient temperature | Formation of a hygroscopic salt. |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | N2-acetylated pyrazolium acetate | Heating with the anhydride, possibly with a catalyst | Generally requires higher temperatures than acyl chlorides. |
Transformations Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique chemical properties, often described as having partial double-bond character. While generally stable, it can undergo transformations under specific reaction conditions, particularly those involving ring strain relief.
Ring Opening Reactions: The cyclopropyl ring in this compound can be susceptible to ring-opening under certain catalytic or radical conditions. For instance, reactions with strong acids or certain transition metal catalysts can lead to the cleavage of a carbon-carbon bond in the cyclopropyl ring, resulting in the formation of a propenyl or related open-chain substituent. The regioselectivity of the ring opening would be influenced by the electronic nature of the pyrazole ring and the substituents.
Cycloaddition Reactions: The "unsaturated" character of the cyclopropyl ring allows it to participate in certain cycloaddition reactions, although this is less common than for simple alkenes. Under specific photochemical or thermal conditions, it might react with activated dienophiles.
Detailed research findings on the specific transformations of the cyclopropyl group in this particular molecule are limited. However, based on the known reactivity of other cyclopropyl-substituted aromatic systems, the following transformations can be postulated.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Acid-Catalyzed Ring Opening | Strong protic acid (e.g., HBr, HI) | 5-(1-Propenyl)-1-propyl-1H-pyrazole-4-carbaldehyde isomers | The regiochemistry of the double bond would depend on the stability of the intermediate carbocation. |
| Hydrogenolysis | H₂, Pd/C at elevated temperature and pressure | 5-Propyl-1-propyl-1H-pyrazole-4-carbaldehyde | This would involve the cleavage of the cyclopropyl ring and saturation to a propyl group. |
| Radical-Mediated Ring Opening | Radical initiators (e.g., AIBN) in the presence of a trapping agent | Various ring-opened products | The outcome would be highly dependent on the specific reagents and conditions. |
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity:
Regioselectivity in reactions involving this molecule will primarily be observed in two scenarios: electrophilic substitution on the pyrazole ring and nucleophilic addition to the aldehyde.
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. However, the positions are not equivalent. The directing effects of the existing substituents (1-propyl, 4-carbaldehyde, and 5-cyclopropyl) will govern the position of further substitution. The aldehyde group is a deactivating group and a meta-director in traditional aromatic systems. In the pyrazole ring, its electron-withdrawing nature will deactivate the ring towards electrophilic attack. The N-propyl group and the C-cyclopropyl group are generally considered activating. The interplay of these electronic effects and steric hindrance will determine the regiochemical outcome. Due to the presence of the aldehyde at C4, any further electrophilic substitution is sterically and electronically disfavored. If a reaction were to occur, it would likely be at the less hindered and electronically less deactivated positions, but such reactions would likely require harsh conditions.
Nucleophilic Addition to the Aldehyde: The aldehyde group at the C4 position is a prime site for nucleophilic attack. Reactions such as Grignard additions, Wittig reactions, and reductions with hydrides will occur selectively at the carbonyl carbon.
Stereoselectivity:
Stereoselectivity would be a key consideration in reactions that create a new chiral center.
Addition to the Aldehyde: Nucleophilic addition to the prochiral aldehyde can lead to the formation of a new stereocenter. For example, the reaction with a Grignard reagent (R-MgX) would produce a secondary alcohol. In the absence of a chiral catalyst or auxiliary, a racemic mixture of the two enantiomers would be expected. However, the use of chiral reducing agents or catalysts could induce stereoselectivity, leading to an excess of one enantiomer. The steric bulk of the adjacent cyclopropyl group at the 5-position might offer some degree of diastereoselectivity if the nucleophile itself is chiral.
The following table outlines the expected regioselectivity and stereoselectivity in key reactions.
| Reaction Type | Reagent(s) | Regioselectivity | Stereoselectivity |
| Nitration | HNO₃/H₂SO₄ | Substitution on the pyrazole ring is unlikely due to deactivation by the aldehyde. If forced, substitution would likely be directed by the N-propyl and cyclopropyl groups, but this is speculative without experimental data. | Not applicable. |
| Grignard Reaction | R-MgX | Highly regioselective for the carbonyl carbon of the aldehyde. | A racemic mixture is expected unless a chiral reagent or catalyst is used. The cyclopropyl group might exert a minor diastereoselective effect. |
| Wittig Reaction | Ph₃P=CHR' | Highly regioselective for the carbonyl carbon, leading to an alkene. | The E/Z selectivity would depend on the nature of the ylide and the reaction conditions (e.g., stabilized vs. non-stabilized ylides). |
| Reduction | NaBH₄ | Highly regioselective for the aldehyde, yielding the corresponding primary alcohol. | Not applicable as no new stereocenter is formed if the starting material is achiral. |
Computational Chemistry and Theoretical Studies of 5 Cyclopropyl 1 Propyl 1h Pyrazole 4 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p), are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. jocpr.comasrjetsjournal.orgnih.govwum.edu.pk
For a molecule like 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, DFT calculations would predict a nearly planar pyrazole ring. The substituents—the cyclopropyl (B3062369) group at position 5, the propyl group at position 1, and the carbaldehyde group at position 4—would have their geometries optimized relative to this ring. The planarity of the pyrazole ring is a common feature in related structures. nih.gov The C-N and N-N bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, indicative of aromatic character.
Table 1: Predicted Geometric Parameters for a Substituted Pyrazole Ring (Analog)
Note: The following data is illustrative and based on DFT calculations of analogous pyrazole structures. Actual values for this compound may vary.
| Parameter | Predicted Value |
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-C4 Bond Length | ~1.43 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.36 Å |
| C4-C(aldehyde) Bond Length | ~1.47 Å |
| C(aldehyde)=O Bond Length | ~1.22 Å |
| N1-N2-C3 Bond Angle | ~111° |
| N2-C3-C4 Bond Angle | ~107° |
| C3-C4-C5 Bond Angle | ~106° |
| C4-C5-N1 Bond Angle | ~109° |
| C5-N1-N2 Bond Angle | ~107° |
Conformational Analysis and Energy Landscapes of the Compound
The conformational landscape of this compound is primarily determined by the rotation of the propyl and cyclopropyl substituents, as well as the carbaldehyde group. The propyl group, with its rotatable C-C single bonds, can adopt various conformations. The lowest energy conformation would likely involve a staggered arrangement to minimize steric hindrance with the pyrazole ring.
Similarly, the orientation of the cyclopropyl ring relative to the pyrazole ring and the orientation of the aldehyde group are important conformational considerations. The aldehyde group's carbonyl oxygen could be oriented either towards or away from the N1-propyl substituent. Computational studies on similar structures can determine the relative energies of these different conformers and identify the global minimum energy structure. unibo.it
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. asrjetsjournal.org For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in structural elucidation. jocpr.comresearchgate.net
Similarly, theoretical calculations can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. jocpr.comresearchgate.net Key vibrational modes for this molecule would include the C=O stretching of the aldehyde, C-H stretching of the aromatic and aliphatic groups, and various ring vibrations.
Table 2: Predicted Spectroscopic Data for this compound (Based on Analogous Compounds)
Note: These are illustrative values based on calculations of similar pyrazole derivatives and may differ from experimental values for the title compound.
| Property | Predicted Value |
| 1H NMR: Aldehyde H | ~9.8-10.2 ppm |
| 1H NMR: Pyrazole Ring H | ~8.0-8.5 ppm |
| 13C NMR: Aldehyde C=O | ~185-190 ppm |
| 13C NMR: Pyrazole Ring C | ~110-150 ppm |
| IR: C=O Stretch | ~1670-1690 cm-1 |
| IR: C-H Aromatic Stretch | ~3000-3100 cm-1 |
| IR: C-H Aliphatic Stretch | ~2850-2960 cm-1 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating substituents, while the LUMO is typically localized on the electron-withdrawing groups, such as the carbaldehyde. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. asrjetsjournal.org
Table 3: Illustrative HOMO-LUMO and Reactivity Descriptors for a Pyrazole Carbaldehyde Analog
| Parameter | Definition | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 eV |
Reaction Mechanism Elucidation for Key Transformations of the Compound
Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, this could include studying the Vilsmeier-Haack reaction used for its synthesis, or subsequent reactions of the aldehyde group. umich.eduresearchgate.net Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This provides a detailed understanding of the reaction pathway and can help explain observed regioselectivity and stereoselectivity. For instance, the condensation of the aldehyde with various nucleophiles is a common transformation that could be modeled. ekb.eg
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state structure and properties of molecules. nih.govnih.gov While this compound does not have strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. In the solid state, weak C-H···O interactions are likely to be present. researchgate.net
The pyrazole ring can also participate in π-π stacking interactions with other aromatic rings. Computational methods can be used to model these interactions in dimers or larger clusters to understand the packing in the crystal lattice. Analysis of the Hirshfeld surface can provide a visual representation of intermolecular contacts and their relative strengths. acs.org
Exploration of Non Clinical Applications and Future Research Directions
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde as a Synthetic Building Block
The reactivity of the aldehyde group, combined with the stable and aromatic pyrazole (B372694) ring, makes this compound a valuable intermediate in organic synthesis. The electronic properties of the pyrazole ring, influenced by the N-propyl and C5-cyclopropyl substituents, can be strategically harnessed to direct chemical transformations.
Precursor for Complex Organic Molecules and Novel Heterocycles
The carbaldehyde functional group is a gateway for a multitude of chemical reactions, enabling the construction of more complex molecular architectures and fused heterocyclic systems. Pyrazole-4-carbaldehydes are well-documented precursors for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological and photophysical properties. umich.edumdpi.com The synthesis typically involves a condensation reaction, such as the Friedländer annulation, where the pyrazole-4-carbaldehyde reacts with a compound containing an active methylene (B1212753) group, like a ketone or nitrile, in the presence of a base. umich.edu
Furthermore, the aldehyde can undergo aldol condensation with methyl ketones to form pyrazolylpropenones. These intermediates can then be cyclized with hydrazine (B178648) derivatives to yield pyrazolyl pyrazoline structures, which are known for their potential as luminescent materials. umich.edu The versatility of the aldehyde group allows for its conversion into a wide range of other functional groups, thus expanding its synthetic utility.
| Reaction Type | Reactant(s) | Product Class | Potential Application |
| Friedländer Annulation | Active methylene compounds (ketones, nitriles) | Pyrazolo[3,4-b]pyridines | Pharmaceuticals, Materials Science |
| Aldol Condensation | Methyl ketones | Diaryl Pyrazolylpropenones | Synthetic Intermediates |
| Cyclocondensation | Hydrazine derivatives (with propenones) | Pyrazolyl Pyrazolines | Luminescent Materials |
| Knoevenagel Condensation | Malononitrile, Cyanoacetamide | Substituted Pyridines | Biologically Active Molecules |
Scaffold for Materials Science Applications (e.g., Polymers, Optoelectronic Materials)
The pyrazole nucleus is an attractive scaffold for the development of advanced materials due to its thermal stability, aromaticity, and electron-donating characteristics. Pyrazole derivatives have been successfully incorporated into conjugated polymers and oligomers for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.commdpi.com The incorporation of pyrazole units into polymer chains can tune the electronic and optical properties of the resulting materials. tandfonline.com
The compound this compound serves as an ideal starting material for such applications. The carbaldehyde group provides a reactive site for polymerization reactions or for grafting the pyrazole unit onto other polymer backbones. Fused pyrazoles, which can be synthesized from carbaldehyde precursors, are particularly attractive for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org Research into trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential as emitters in OLEDs, producing bright bluish-green light. mdpi.com
| Material Type | Synthetic Approach | Key Properties | Potential Application |
| Pyrazole-Based Oligomers (PBOs) | Reaction with diamines | Tunable optical band gap, thermal stability | Optoelectronics, Sensors tandfonline.com |
| Conjugated Polymers | Incorporation into polymer backbone | Tunable electronic properties, high processability | Solar Cells, LEDs, Thin-Film Transistors tandfonline.com |
| Electroluminescent Compounds | Synthesis of fused pyrazole systems (e.g., pyrazoloquinolines) | High fluorescence, charge transfer properties | Organic Light-Emitting Diodes (OLEDs) mdpi.comrsc.org |
| Nonlinear Optical (NLO) Materials | Synthesis of pyrazoline derivatives | High Stokes shifts, solvatochromic behavior | Photonics, Optical Memory rsc.orgresearchgate.net |
Ligand Design in Coordination Chemistry and Catalysis
The pyrazole ring contains two adjacent nitrogen atoms, one of which (the pyridine-type nitrogen) has a lone pair of electrons readily available for coordination with metal ions. This makes pyrazole derivatives excellent ligands in coordination chemistry. nih.govsouthwales.ac.uk The specific substituents on the pyrazole ring can modulate the steric and electronic properties of the ligand, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complex.
Development of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are increasingly used in MOF synthesis due to their rigidity and strong coordination ability. digitellinc.comresearchgate.net While the carbaldehyde group itself is not typically used as a primary linker, it can be easily oxidized to a carboxylic acid. The resulting 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid would be an ideal tritopic linker for MOF construction.
Pyrazole-based MOFs have shown promise in various applications, including selective gas capture and sensing. rsc.orgresearchgate.net For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker have demonstrated selective uptake of acetylene over methane and CO2. rsc.org An organoarsine ligand featuring pyrazole units was used to create MOFs with unusual "pinwheel"-shaped pores capable of acting as stable sensors for sulfur dioxide (SO2). digitellinc.com
| MOF Type | Ligand Precursor | Metal Ion | Key Feature | Application |
| Hofmann-based MOF | 4,4'-methylene-bis(3,5-dimethylpyrazole) | Co(II), Fe(II) | 1D channels with unsaturated metal sites | Gas Separation (C2H2/CO2, C3H6/C3H8) rsc.org |
| Arsenic Coordination Material (AsCM) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zn(II), Ni(II) | "Pinwheel"-shaped pores with As(III) sites | Gas Sensing (SO2) digitellinc.com |
| Aluminum Pyrazole Dicarboxylate (MOF-303) | Pyrazole-dicarboxylic acid | Al(III) | Water-stable, reusable filter | Formaldehyde Capture researchgate.net |
Applications in Homogeneous and Heterogeneous Catalysis
Pyrazole-ligated metal complexes are effective catalysts for a wide range of organic transformations. nih.govrsc.org In homogeneous catalysis, palladium complexes with pyrazole-based ligands have been explored for C-C coupling reactions like the Suzuki-Miyaura cross-coupling. mdpi.com Manganese complexes coordinated to pyrazole ligands have been established as highly efficient systems for transfer hydrogenation reactions. rsc.org The use of pyrazole ligands has also been shown to dramatically enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, used to produce biodegradable plastics. rsc.orgresearchgate.net
For heterogeneous catalysis, pyrazole units can be immobilized on solid supports or incorporated into MOFs. A Zr-based MOF has been used as a highly efficient and recyclable heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov The defined and tunable environment within the MOF pores can lead to enhanced selectivity and activity compared to homogeneous systems. The versatility of this compound allows for its modification into various ligand types suitable for both homogeneous and heterogeneous systems.
| Catalysis Type | Metal Center | Ligand Type | Reaction Catalyzed |
| Homogeneous | Palladium (Pd) | Pyridinium amidate (PYA) with pyrazole chelate | Ketone α-arylation rsc.org |
| Homogeneous | Manganese (Mn) | Pyrazole ligands | Transfer hydrogenation of alcohols rsc.org |
| Homogeneous | Titanium (Ti) | Substituted pyrazoles | Ring-opening polymerization of L-lactide rsc.orgresearchgate.net |
| Homogeneous | Ruthenium (Ru) | Protic pincer-type pyrazoles | Various, including N-N bond cleavage nih.gov |
| Heterogeneous | Zirconium (Zr) / Copper (Cu) | Pyrazole-based MOF | Synthesis of pyrazolo[3,4-b]pyridines nih.gov |
| Heterogeneous | Cerium (Ce) | [Ce(L-Pro)2]2 (Oxa) complex | Synthesis of pyrazoles rsc.org |
Agrochemical Research Potential
| Agrochemical Class | Example Compound(s) | Mode of Action (if known) | Relevance of Pyrazole Scaffold |
| Insecticides / Acaricides | Tebufenpyrad, Tolfenpyrad, Fenpyroximate | Mitochondrial Electron Transport (MET) inhibitors | Core scaffold providing structural rigidity and binding interactions nih.gov |
| Fungicides | Furametpyr, Penthiopyrad | Succinate dehydrogenase inhibitors (SDHI) | Essential for binding to the enzyme's active site wikipedia.org |
| Herbicides | Pyrasulfotole, Topramezone | 4-hydroxyphenylpyruvate-dioxygenase (HPPD) inhibitors | Key component of the pharmacophore |
Scaffolds for Herbicidal, Insecticidal, and Fungicidal Agents
The pyrazole nucleus is a well-established pharmacophore in the design of modern agrochemicals due to its significant biological activities. nih.govmdpi.com The structural framework of this compound, featuring a substituted pyrazole ring, presents considerable potential for the development of novel herbicidal, insecticidal, and fungicidal agents. The aldehyde functional group, in particular, serves as a versatile handle for synthetic modifications, allowing for the creation of diverse derivatives with potentially enhanced biological activities.
Herbicidal Potential:
Pyrazole derivatives have been successfully commercialized as herbicides that target key enzymes in plant metabolic pathways. For instance, a number of pyrazole-containing compounds are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plastoquinone biosynthesis. Inhibition of this enzyme leads to the bleaching of new growth in susceptible plants. Research into novel pyrazole aromatic ketone analogs has demonstrated excellent herbicidal activity against various weeds, along with good crop selectivity for staples such as wheat, maize, and rice. The unique substitution pattern of this compound, with its cyclopropyl (B3062369) and propyl groups, could influence its binding affinity to target enzymes, potentially leading to the discovery of new selective herbicides.
Insecticidal Applications:
The pyrazole scaffold is a cornerstone of several major classes of insecticides. Phenylpyrazole insecticides, for example, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system, leading to neuronal overexcitation and death. The versatility of the pyrazole-4-carbaldehyde structure allows for the synthesis of a wide array of derivatives, such as carboxamides, which have shown promise in this area. By modifying the aldehyde group of this compound, researchers can explore new chemical space and potentially develop insecticides with novel modes of action or improved efficacy against resistant pest populations.
Fungicidal Properties:
A significant number of commercial fungicides are based on the pyrazole ring, particularly those that inhibit the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain of fungi. The pyrazole-carboxamide structure is a key feature of many of these fungicides. The core structure of this compound provides a robust starting point for the synthesis of such carboxamide derivatives. The cyclopropyl group at the 5-position may contribute to enhanced binding at the active site of the target enzyme, a strategy that has been successfully employed in the design of other bioactive molecules.
Table 1: Examples of Bioactive Pyrazole Scaffolds in Agrochemicals
| Agrochemical Class | Mode of Action | Key Structural Feature | Potential for this compound |
|---|---|---|---|
| Herbicides | HPPD Inhibition | Substituted Pyrazole Ring | Core scaffold can be modified to create novel HPPD inhibitors. |
| Insecticides | GABA Receptor Antagonism | Phenylpyrazole Derivatives | Aldehyde group allows for synthesis of diverse derivatives targeting insect nervous systems. |
| Fungicides | SDHI Inhibition | Pyrazole-Carboxamide | Serves as a precursor for synthesizing potent SDHI fungicide candidates. |
Advanced Chemical Research Prospects
Beyond its potential in agrochemistry, the unique structure of this compound makes it a molecule of interest for advanced chemical research. Two promising avenues of investigation include its use as a precursor for energetic materials and the development of more sustainable and efficient synthetic methods.
Investigation into Energetic Material Derivatives (focus on structural features and stability)
Nitrogen-rich heterocyclic compounds, including pyrazoles, are of significant interest in the field of energetic materials due to their high heats of formation, high density, and the generation of environmentally benign N₂ gas upon decomposition. nih.govnih.gov The pyrazole ring serves as a stable and energetic backbone that can be further functionalized with explosophoric groups, such as nitro (—NO₂) groups, to create high-energy-density materials (HEDMs). nih.govresearchgate.netresearchgate.net
The structure of this compound offers several features that are advantageous for the design of energetic materials. The high nitrogen content of the pyrazole ring itself contributes to a positive heat of formation. The introduction of nitro groups onto the pyrazole ring is a common strategy to increase the energy content and oxygen balance of the resulting compound. nih.govresearchgate.netmdpi.com The aldehyde group at the 4-position can be converted into other functional groups that can be nitrated or serve as a linking point to other energetic moieties.
A key consideration in the development of energetic materials is the balance between energy output and stability. The inherent thermal stability of the pyrazole ring is a significant advantage. researchgate.net The substituents on the ring also play a crucial role. The cyclopropyl group, with its strained ring structure, can potentially increase the heat of formation and density of the resulting energetic derivatives. Furthermore, the formation of extensive hydrogen-bonding networks in the solid state, a feature observed in some pyrazole-based energetic salts, can enhance thermal stability and reduce sensitivity to impact and friction. acs.org Research in this area would involve the synthesis of nitrated derivatives of this compound and a thorough investigation of their thermal stability, density, and detonation properties.
Table 2: Key Structural Features of Pyrazole Derivatives for Energetic Materials
| Structural Feature | Contribution to Energetic Properties | Relevance to this compound |
|---|---|---|
| Pyrazole Ring | High nitrogen content, high heat of formation, thermal stability. nih.govresearchgate.netresearchgate.net | Provides a stable and energetic core structure. |
| Nitro Groups | Increases energy content and oxygen balance. nih.govresearchgate.netmdpi.com | Can be introduced onto the pyrazole ring to create HEDMs. |
| Cyclopropyl Group | Potentially increases heat of formation and density. | A unique substituent that could enhance energetic performance. |
| Aldehyde Group | A versatile functional group for further modification. | Can be converted to other energetic functionalities. |
Mechanochemical and Sustainable Synthesis Development
The principles of green and sustainable chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govbenthamdirect.comthieme-connect.com The synthesis of pyrazole derivatives is an area where these principles can be effectively applied.
Mechanochemistry, particularly ball milling, has emerged as a promising sustainable technique for the synthesis of a variety of organic compounds, including pyrazoles. semanticscholar.orgrsc.orgmdpi.comresearchgate.net This solvent-free or low-solvent method involves the use of mechanical force to induce chemical reactions. semanticscholar.orgproquest.com For the synthesis of pyrazole derivatives, ball milling has been shown to offer several advantages over traditional solution-phase methods, including shorter reaction times, higher yields, and simpler work-up procedures. semanticscholar.orgthieme-connect.com The development of a mechanochemical route to this compound would represent a significant advancement in its sustainable production.
Other green chemistry approaches applicable to pyrazole synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly reduce reaction times. rsc.orgrsc.org The use of environmentally benign solvents, such as deep eutectic solvents (DESs), is another area of active research. thieme-connect.comthieme-connect.com DESs are biodegradable, have low toxicity, and can enhance reaction rates and selectivity. thieme-connect.comthieme-connect.com Future research in this area would focus on adapting these sustainable methodologies to the synthesis of this compound, aiming to develop a process that is not only efficient but also environmentally responsible. nih.govtandfonline.com
Table 3: Comparison of Synthesis Methods for Pyrazole Derivatives
| Synthesis Method | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Mechanochemical (Ball Milling) | Solvent-free, shorter reaction times, high efficiency, simple work-up. semanticscholar.orgproquest.comthieme-connect.com | Development of a highly sustainable and efficient production route. |
| Microwave/Ultrasound Irradiation | Significantly reduced reaction times, high yields. rsc.orgrsc.org | Faster and more energy-efficient synthesis protocols. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, accelerated reaction rates, high selectivity. thieme-connect.comthieme-connect.com | An environmentally friendly alternative to traditional volatile organic solvents. |
Conclusion and Outlook
Summary of Key Research Findings on 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde
Direct research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. However, the pyrazole (B372694) scaffold is a well-established and significant heterocyclic motif in medicinal chemistry and materials science. nih.govmdpi.com Research on analogous compounds, particularly those with cyclopropyl (B3062369) and N-alkyl substitutions, provides valuable insights into the potential properties and applications of this specific molecule.
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique set of chemical properties. orientjchem.org The substituents at various positions on the pyrazole ring play a crucial role in determining its biological activity and physical characteristics. researchgate.net In the case of this compound, the key structural features are the cyclopropyl group at the C5 position, the propyl group at the N1 position, and the carbaldehyde (formyl) group at the C4 position.
The presence of a cyclopropyl group is often associated with enhanced metabolic stability and increased potency in bioactive molecules. nih.gov This is attributed to the unique electronic nature and conformational rigidity of the cyclopropyl ring. Research on other cyclopropyl-containing pyrazole derivatives has highlighted their potential as potent antagonists for cannabinoid type 1 (CB1) receptors, suggesting a possible area of investigation for this compound. nih.gov
The carbaldehyde group at the C4 position is a versatile functional group that can serve as a synthetic handle for further molecular elaborations. umich.edu Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide range of more complex heterocyclic systems and have been utilized in the preparation of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. ekb.egnih.gov The Vilsmeier-Haack reaction is a common and efficient method for the introduction of a formyl group at the C4 position of the pyrazole ring. mdpi.comresearchgate.netnih.gov
While specific experimental data for this compound is scarce, the combination of these structural motifs suggests that it is a promising scaffold for the development of novel therapeutic agents and functional materials.
Unaddressed Research Questions and Future Directions for the Compound
Given the limited specific research on this compound, a number of research questions remain unanswered, paving the way for future investigations.
Key Unaddressed Research Questions:
Synthesis and Optimization: While general methods for the synthesis of pyrazole-4-carbaldehydes exist, the specific synthesis of this compound has not been detailed. Future research could focus on developing an efficient and scalable synthetic route to this compound.
Physicochemical Characterization: A comprehensive characterization of its physical and chemical properties, including its solubility, stability, and spectroscopic data, is necessary.
Biological Activity Screening: A broad screening of its biological activities is a critical next step. Based on the activities of related pyrazole derivatives, this could include assays for anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnbinno.com
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclopropyl, propyl, and carbaldehyde groups could be undertaken to establish structure-activity relationships, which would be crucial for optimizing any observed biological activity.
Reactivity and Synthetic Utility: A detailed investigation into the reactivity of the carbaldehyde group would be valuable for its application as a synthetic intermediate. This could involve exploring its participation in various condensation, oxidation, and reduction reactions to generate a library of new pyrazole derivatives. umich.edu
Future Research Directions:
Medicinal Chemistry: The compound could be explored as a lead structure for the development of novel drugs. For instance, its potential as a CB1 receptor antagonist, based on analogous structures, warrants investigation for applications in metabolic disorders. nih.gov
Agrochemicals: Pyrazole derivatives have found applications as herbicides, insecticides, and fungicides. nbinno.com The unique substitution pattern of this compound could be evaluated for potential agrochemical applications.
Materials Science: The pyrazole core is also of interest in materials science. nbinno.com Future work could explore the potential of this compound and its derivatives in the development of novel organic materials with interesting photophysical or electronic properties.
Broader Implications for Pyrazole Chemistry and Organic Synthesis
The study of specific compounds like this compound, even if not yet extensively researched, contributes to the broader understanding of pyrazole chemistry and its applications in organic synthesis.
Implications for Pyrazole Chemistry:
Expansion of Chemical Space: The synthesis and characterization of novel pyrazole derivatives expand the known chemical space and provide new building blocks for drug discovery and materials science.
Understanding Substituent Effects: Investigating the influence of the cyclopropyl and propyl groups on the reactivity and biological activity of the pyrazole core can provide valuable insights into the design of future pyrazole-based compounds with desired properties.
Development of Synthetic Methodologies: The pursuit of efficient synthetic routes to such specifically substituted pyrazoles can drive the development of new and improved synthetic methods in heterocyclic chemistry.
Implications for Organic Synthesis:
Versatile Scaffolds: Pyrazole-4-carbaldehydes are versatile synthetic intermediates. umich.edu The availability of a diverse range of these compounds, including this compound, provides organic chemists with valuable tools for the construction of complex molecular architectures.
Access to Fused Heterocycles: The carbaldehyde functionality can be readily transformed to participate in cyclization reactions, providing access to a variety of fused pyrazole heterocyclic systems, which are often associated with interesting biological activities. semanticscholar.org
Combinatorial Chemistry and Library Synthesis: The amenability of the carbaldehyde group to various chemical transformations makes it an ideal starting point for the combinatorial synthesis of libraries of pyrazole derivatives for high-throughput screening.
Interactive Data Table of Related Pyrazole Derivatives and their Activities
| Compound Name | Substituents | Reported Activity |
| 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide | 5-(4-cyclopropylphenyl), 1-(2,4-dichlorophenyl), 4-ethyl, 3-(N-pyrrolidinyl)carboxamide | CB1 receptor antagonist |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Anti-inflammatory (COX-2 inhibitor) |
| Rimonabant | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | Anti-obesity (CB1 receptor antagonist) |
Q & A
Q. What are the established synthetic routes for 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves:
- Cyclopropane introduction : Alkylation or cycloaddition reactions to incorporate the cyclopropyl group, as seen in cyclopropyl-containing pyrazole derivatives .
- Formylation : Use of Vilsmeier-Haack or Duff reactions to introduce the carbaldehyde group at the 4-position, analogous to methods for 5-chloropyrazole-4-carbaldehydes .
- Propyl group installation : Nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki) for the 1-propyl substituent . Yield optimization requires controlled temperature (0–5°C for formylation) and inert atmospheres to prevent side reactions .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : Compare chemical shifts of the cyclopropyl (δ ~1.2–1.8 ppm) and aldehyde (δ ~9.5–10.5 ppm) protons with analogous pyrazole-carbaldehydes .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for pyrazoline carbaldehydes .
- Mass spectrometry : Validate molecular weight (CHNO, MW 177.23) with high-resolution MS .
Q. What purification techniques are most effective for isolating high-purity samples?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity, as reported for structurally related pyrazole aldehydes .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to mitigate side-product formation during formylation?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilic substitution at the pyrazole 4-position, reducing byproducts like 3-carbaldehyde isomers .
- Solvent effects : Polar aprotic solvents (DMF, DCM) improve aldehyde group regioselectivity compared to protic solvents .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify optimal stopping points, as demonstrated for pyrazole derivatives .
Q. How should researchers address discrepancies between analytical data (e.g., NMR purity vs. HPLC/GC results)?
- Controlled hydrolysis tests : Assess aldehyde stability under varying pH and temperature conditions, as unstable aldehydes may degrade during analysis .
- Spectral deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals from impurities, a method validated for pyrazoline carbaldehydes .
- Cross-validate with multiple techniques : Combine GC-MS, HPLC-DAD, and elemental analysis to resolve contradictions, as seen in purity assessments of methyl-pyrazole derivatives .
Q. What computational strategies predict the biological activity of this compound, and how can they guide experimental design?
- Molecular docking : Screen against kinase or enzyme targets (e.g., DNA gyrase) using PyRx or AutoDock Vina, leveraging pyrazole-carbaldehyde interactions observed in related inhibitors .
- QSAR modeling : Train models on pyrazole-carbaldehyde datasets to predict cytotoxicity or binding affinity, adjusting substituent parameters (e.g., cyclopropyl lipophilicity) .
- Metabolic stability assays : Simulate hepatic metabolism via CYP450 docking studies to prioritize derivatives with longer half-lives .
Methodological Considerations
- Synthetic scalability : Pilot-scale reactions (10–50 g) require strict control of exothermic steps (e.g., cyclopropanation) to avoid thermal degradation .
- Data reproducibility : Document solvent batch effects (e.g., anhydrous DMF purity) and storage conditions (argon-sealed vials at –20°C) to ensure consistency .
Contradictions in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
